2,4,9-trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one
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Overview
Description
2,4,9-Trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one is a synthetic organic compound belonging to the class of furocoumarins. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and phototherapy .
Preparation Methods
The synthesis of 2,4,9-trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one typically involves multicomponent reactions. One common method is the condensation of substituted hydroxycoumarins with arylglyoxals and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the furocoumarin moiety in acidic media . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2,4,9-Trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
2,4,9-Trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,9-trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one involves its interaction with biological macromolecules. Furocoumarins are known to intercalate into DNA and form covalent bonds upon exposure to ultraviolet (UV) light, leading to cross-linking and inhibition of DNA replication and transcription . This property is exploited in phototherapy for treating skin diseases.
Comparison with Similar Compounds
2,4,9-Trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one can be compared with other furocoumarins such as psoralen and angelicin. While psoralen is a linear furocoumarin, angelicin is an angular furocoumarin. The unique structure of this compound, with its specific substitutions, may confer distinct biological activities and chemical reactivity .
Similar Compounds
- Psoralen
- Angelicin
- Allopsoralen
Properties
Molecular Formula |
C20H16O3 |
---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
2,4,9-trimethyl-3-phenylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C20H16O3/c1-11-9-15-17(12(2)10-16(21)23-15)20-18(11)19(13(3)22-20)14-7-5-4-6-8-14/h4-10H,1-3H3 |
InChI Key |
MMTMYZUILICYOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=C(O3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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